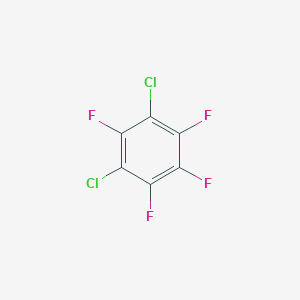
1,3-Dichlorotetrafluorobenzene
描述
1,3-Dichlorotetrafluorobenzene is an organofluorine compound with the molecular formula C6Cl2F4. It is a derivative of benzene where two hydrogen atoms are replaced by chlorine atoms and four hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique chemical properties due to the presence of both chlorine and fluorine atoms on the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dichlorotetrafluorobenzene can be synthesized through various methods. One common method involves the chlorination of tetrafluorobenzene. The reaction typically takes place in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions. The reaction can be represented as follows:
C6F4+Cl2FeCl3C6Cl2F4
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial production.
化学反应分析
Types of Reactions
1,3-Dichlorotetrafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other functional groups.
Reduction Reactions: The compound can undergo reduction reactions where the chlorine atoms are replaced by hydrogen atoms.
Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized products.
Common Reagents and Conditions
Aqueous Ammonia: Used in substitution reactions to replace fluorine atoms with amino groups.
Copper(I) Salt: Acts as a catalyst in substitution reactions.
Hydrogen Gas: Used in reduction reactions to replace chlorine atoms with hydrogen.
Major Products Formed
Chloropolyfluoroanilines: Formed through substitution reactions with ammonia.
Hydrofluorobenzenes: Formed through reduction reactions.
科学研究应用
1,3-Dichlorotetrafluorobenzene has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other fluorinated compounds. It is also used in studies involving substitution and reduction reactions.
Biology: Employed in genetic toxicity assessments to study its mutagenic activity.
Medicine: Investigated for potential use in pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials, including lubricants and coatings.
作用机制
The mechanism of action of 1,3-dichlorotetrafluorobenzene involves its interaction with various molecular targets. In substitution reactions, the chlorine and fluorine atoms on the benzene ring are replaced by other functional groups through nucleophilic substitution mechanisms. The presence of electron-withdrawing fluorine atoms makes the benzene ring more susceptible to nucleophilic attack, facilitating these reactions.
相似化合物的比较
1,3-Dichlorotetrafluorobenzene can be compared with other similar compounds such as:
- 1,2-Dichlorotetrafluorobenzene
- 1,4-Dichlorotetrafluorobenzene
- 1,3-Dichloro-2,4,6-trifluorobenzene
These compounds share similar structural features but differ in the positions of chlorine and fluorine atoms on the benzene ring. The unique arrangement of substituents in this compound gives it distinct chemical properties and reactivity compared to its analogs .
属性
IUPAC Name |
1,3-dichloro-2,4,5,6-tetrafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl2F4/c7-1-3(9)2(8)5(11)6(12)4(1)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIJIYWQWRQWQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)F)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20152595 | |
| Record name | 1,3-Dichloro-2,4,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198-61-4 | |
| Record name | 1,3-Dichloro-2,4,5,6-tetrafluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dichloro-2,4,5,6-tetrafluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dichloro-2,4,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dichloro-2,4,5,6-tetrafluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary finding regarding the genotoxic potential of 1,3-Dichlorotetrafluorobenzene?
A: Research indicates that this compound does not exhibit genotoxic potential. This conclusion is based on a battery of in vitro assays, including the Ames Salmonella/microsomal mutagenicity assay, Chinese hamster ovary (CHO) gene mutation assay, CHO/sister chromatid exchange (SCE) and chromosome aberration assay, BALB/c-3T3 cell transformation assay, and an in vivo/in vitro unscheduled DNA synthesis assay. [, ] These findings suggest that exposure to this compound is not predicted to pose a genetic risk. []
Q2: Can this compound undergo chemical reactions, and if so, what are the key transformations?
A: Yes, this compound can undergo ammonolysis reactions. These reactions involve the substitution of fluorine atoms with amino groups. In the presence of aqueous ammonia, fluorine replacement occurs at the para and ortho positions relative to the chlorine atom. [] Further ammonolysis of the resulting chloropolyfluoroanilines, without a catalyst, leads to fluorine substitution at the meta position relative to the newly introduced amino group. Interestingly, the use of a copper(I) salt catalyst in this reaction leads to catalytic aminodechlorination at the para and ortho positions relative to the amino group introduced in the initial step. []
Q3: What alternative method exists for synthesizing chlorofluorobenzenes, including this compound, and how does it compare to other methods?
A: One method involves halogen exchange reactions using a molten salt mixture of potassium fluoride and potassium chloride. [] This method has been applied to various substrates, including 1,3,5-trichlorotrifluorobenzene, this compound, and chloropentafluorobenzene. [] The effectiveness and specific outcomes of this method are compared to other halogen-exchange reaction conditions, providing insights into its advantages and limitations. [] Further research may delve deeper into the mechanistic aspects and potential benefits of this synthetic approach compared to traditional methods.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


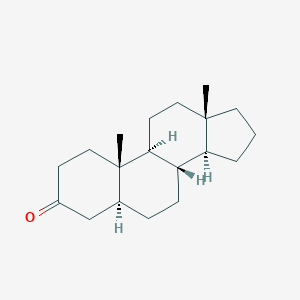


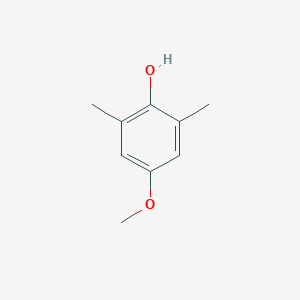
![ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate](/img/structure/B74630.png)
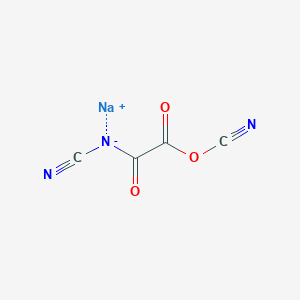
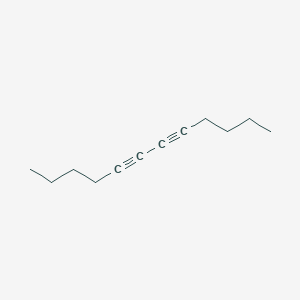
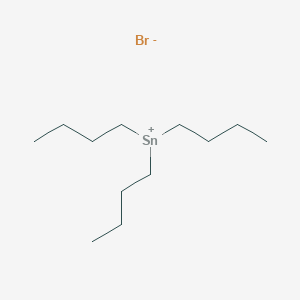
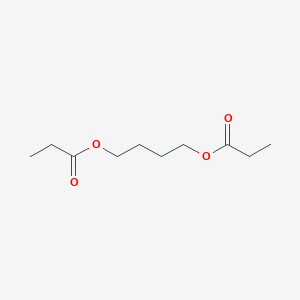
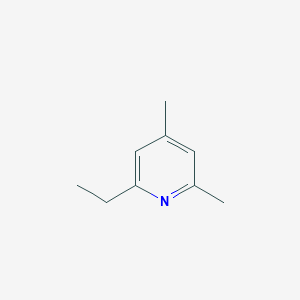
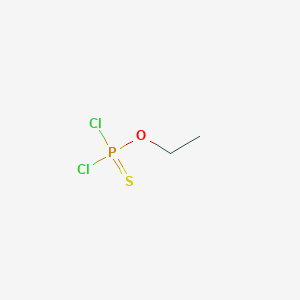
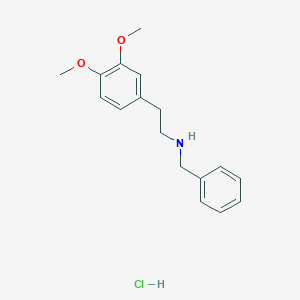
![[2,2'-Biquinoline]-4,4'-dicarboxylic acid](/img/structure/B74643.png)

